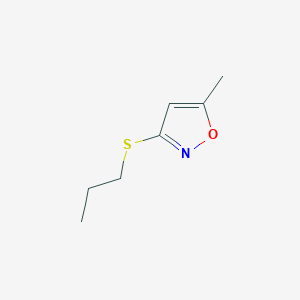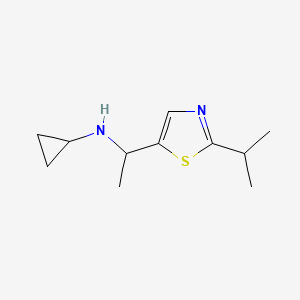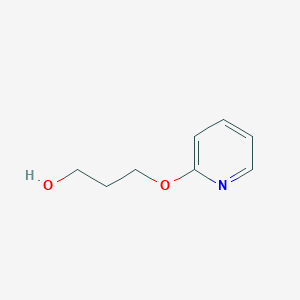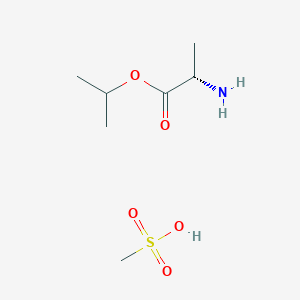
(S)-Isopropyl 2-aminopropanoate methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-isopropyl 2-aminopropanoate methanesulfonic acid salt is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is an ester derivative of 2-aminopropanoic acid, combined with methanesulfonic acid to form a salt. Its chiral nature makes it valuable in asymmetric synthesis and other applications where enantiomeric purity is crucial.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-isopropyl 2-aminopropanoate methanesulfonic acid salt typically involves the esterification of (S)-2-aminopropanoic acid with isopropanol, followed by the addition of methanesulfonic acid to form the salt. The reaction conditions often include:
Esterification: Using a catalyst such as sulfuric acid or p-toluenesulfonic acid, the reaction is carried out under reflux conditions to drive the formation of the ester.
Salt Formation: Methanesulfonic acid is added to the ester in a suitable solvent like methanol or ethanol, and the mixture is stirred at room temperature until the salt precipitates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The process typically includes:
Raw Material Preparation: Ensuring high purity of (S)-2-aminopropanoic acid and isopropanol.
Reaction Optimization: Utilizing advanced techniques like in-line monitoring to optimize reaction conditions.
Purification: Employing crystallization or recrystallization methods to obtain the pure salt.
Análisis De Reacciones Químicas
Types of Reactions
(S)-isopropyl 2-aminopropanoate methanesulfonic acid salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-isopropyl 2-aminopropanoate methanesulfonic acid salt has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (S)-isopropyl 2-aminopropanoate methanesulfonic acid salt exerts its effects depends on its application. In biochemical contexts, it may act as a substrate or inhibitor for specific enzymes, interacting with active sites and influencing catalytic activity. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues and participation in hydrogen bonding or ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl 2-aminopropanoate: Another ester derivative of 2-aminopropanoic acid, but with a methyl group instead of an isopropyl group.
(S)-Ethyl 2-aminopropanoate: Similar structure but with an ethyl group.
(S)-Propyl 2-aminopropanoate: Similar structure but with a propyl group.
Uniqueness
(S)-isopropyl 2-aminopropanoate methanesulfonic acid salt is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The presence of the methanesulfonic acid salt also enhances its solubility and stability, making it suitable for various applications where other similar compounds may not perform as well.
Propiedades
Fórmula molecular |
C7H17NO5S |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
methanesulfonic acid;propan-2-yl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2.CH4O3S/c1-4(2)9-6(8)5(3)7;1-5(2,3)4/h4-5H,7H2,1-3H3;1H3,(H,2,3,4)/t5-;/m0./s1 |
Clave InChI |
HZYKBJMYZFXBEV-JEDNCBNOSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC(C)C)N.CS(=O)(=O)O |
SMILES canónico |
CC(C)OC(=O)C(C)N.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
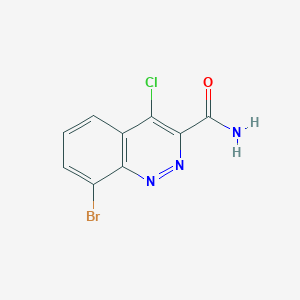
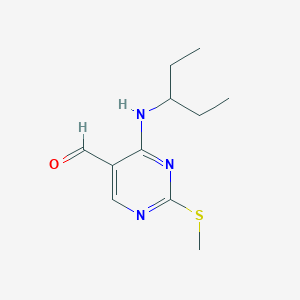
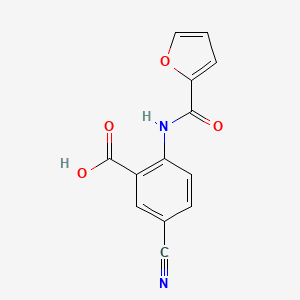

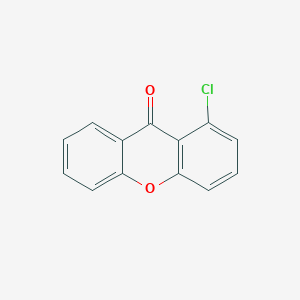
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
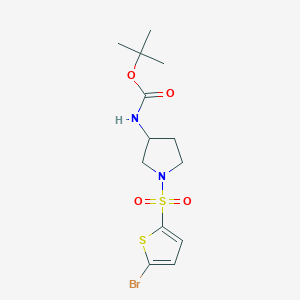
![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)
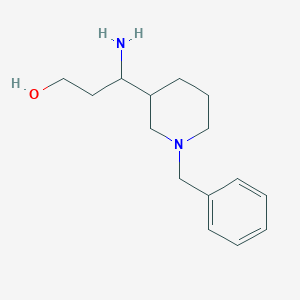
![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
